2-Bromobenzene-1,3,5-tricarboxylic acid

Beschreibung

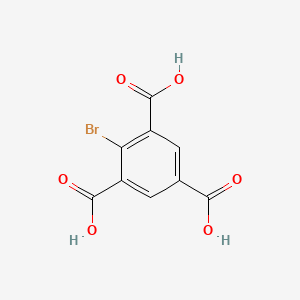

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromobenzene-1,3,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDATZLQLJIBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromobenzene-1,3,5-tricarboxylic acid CAS number 13520-03-1

An In-Depth Technical Guide to 2-Bromobenzene-1,3,5-tricarboxylic acid (CAS: 13520-03-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromobenzene-1,3,5-tricarboxylic acid, a key building block in the burgeoning field of materials science and supramolecular chemistry. With the CAS number 13520-03-1, this brominated derivative of trimesic acid is instrumental in the synthesis of advanced materials, most notably Metal-Organic Frameworks (MOFs). The strategic placement of a bromine atom on the aromatic ring, combined with the trifunctional carboxylic acid groups, offers a unique platform for creating highly porous and functionalized materials. These materials are of significant interest for a range of applications, including gas storage, heterogeneous catalysis, and as potential vehicles for drug delivery. This guide delves into the synthesis, characterization, and applications of this versatile compound, providing researchers with the foundational knowledge to harness its potential in their work.

Chemical Identity and Properties

| Property | Value |

| Chemical Name | 2-Bromobenzene-1,3,5-tricarboxylic acid |

| Synonyms | 2-Bromo-1,3,5-benzenetricarboxylic acid, H3BTC-Br |

| CAS Number | 13520-03-1[1] |

| Molecular Formula | C₉H₅BrO₆[1] |

| Molecular Weight | 289.04 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥97% |

| Storage | Store at room temperature in a dry, well-ventilated place. |

The Strategic Importance of 2-Bromobenzene-1,3,5-tricarboxylic Acid in Materials Design

2-Bromobenzene-1,3,5-tricarboxylic acid serves as a trifunctional linker, a critical component in the construction of Metal-Organic Frameworks (MOFs). The three carboxylate groups readily coordinate with metal ions or clusters, forming robust and porous three-dimensional structures.[1] The defining feature of this linker is the presence of a bromine atom on the aromatic ring. This bromine atom is not merely a structural element; it is a reactive handle that opens up a world of possibilities for post-synthetic modification (PSM).[1] PSM allows for the covalent modification of the MOF after its initial synthesis, enabling the introduction of new functionalities and the fine-tuning of the material's properties for specific applications.[1]

The ability to perform cross-coupling reactions on the bromo-functionalized linker is a key advantage.[1] This allows for the introduction of a wide array of chemical moieties, transforming a simple MOF into a sophisticated, multifunctional material. For drug development professionals, this is particularly significant as it offers a pathway to attach targeting ligands, therapeutic agents, or imaging probes to the MOF structure, paving the way for advanced drug delivery systems.

Synthesis of 2-Bromobenzene-1,3,5-tricarboxylic Acid

The synthesis of 2-Bromobenzene-1,3,5-tricarboxylic acid presents a unique challenge due to the strong electron-withdrawing nature of the three carboxylic acid groups, which deactivate the aromatic ring towards electrophilic substitution.[1] Consequently, direct bromination of benzene-1,3,5-tricarboxylic acid (trimesic acid) is often inefficient.[1] To overcome this, two primary synthetic routes have been established.

Two-Step Synthesis via Esterification and Bromination

This is the most commonly employed method, involving the protection of the deactivating carboxylic acid groups as esters, followed by bromination and subsequent deprotection.[1]

Caption: Two-step synthesis of the target compound.

Experimental Protocol:

Step 1: Esterification of Trimesic Acid

-

In a round-bottom flask, suspend benzene-1,3,5-tricarboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux the mixture for 12-24 hours until the starting material has completely dissolved and the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the trimethyl ester.

Step 2: Bromination of the Trimethyl Ester

-

Dissolve the trimethyl ester in a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Add a Lewis acid catalyst, for example, anhydrous iron(III) bromide.

-

Slowly add a stoichiometric amount of bromine, typically dissolved in the same solvent, to the reaction mixture at room temperature.

-

Stir the reaction for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a reducing agent solution, such as aqueous sodium thiosulfate, to consume any excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude trimethyl 2-bromobenzene-1,3,5-tricarboxylate.

Step 3: Hydrolysis of the Brominated Ester

-

The crude brominated ester can be hydrolyzed using either acidic or basic conditions.

-

Acid-catalyzed hydrolysis: Reflux the ester in an aqueous solution of a strong acid like hydrochloric acid for 6-12 hours.[2]

-

Base-catalyzed saponification: Stir the ester in an aqueous solution of a strong base such as sodium hydroxide at room temperature or with gentle heating.[2] Following saponification, the reaction mixture must be acidified with a strong acid to protonate the carboxylate salts and precipitate the final product.[2]

-

Collect the precipitated 2-Bromobenzene-1,3,5-tricarboxylic acid by filtration, wash with cold water, and dry under vacuum.

Alternative Route: Oxidation of 2-Bromo-1,3,5-trimethylbenzene

An alternative approach involves the oxidation of a pre-brominated and more activated precursor, 2-bromo-1,3,5-trimethylbenzene (bromomesitylene).[2] The electron-donating methyl groups facilitate the initial bromination, and their subsequent oxidation yields the desired tricarboxylic acid.

Caption: Alternative synthesis via oxidation.

This method avoids the protection-deprotection sequence but requires a readily available starting material and harsh oxidizing conditions.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of 2-Bromobenzene-1,3,5-tricarboxylic acid. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR:

-

Aromatic Protons: A singlet is expected for the two equivalent aromatic protons. Due to the deshielding effects of the bromine and three carboxylic acid groups, this signal will appear downfield, typically in the range of 8.0-8.5 ppm.[2]

-

Carboxylic Acid Protons: A broad singlet, characteristic of acidic protons, is anticipated significantly downfield, generally between 12.0 and 14.0 ppm.[2] The broadness is due to hydrogen bonding and chemical exchange.

-

Integration: The ratio of the integrals of the aromatic to carboxylic acid protons should be 2:3.[2]

¹³C NMR:

-

Aromatic Carbons: Signals for the six aromatic carbons are expected. The carbon attached to the bromine atom will be significantly shifted.

-

Carboxylic Acid Carbons: The carbons of the three carboxylic acid groups will resonate at the downfield end of the spectrum, typically in the range of 160-175 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of the carboxylic acid groups involved in hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band corresponding to the C=O stretching of the carboxylic acid groups should appear around 1700-1730 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of approximately equal intensity separated by 2 m/z units for the molecular ion.

Crystallography

The single-crystal X-ray structure of 2-bromobenzene-1,3,5-tricarboxylic acid has been reported.[2] It crystallizes as a 1:1 inclusion compound with water, forming a layered structure.[2] The bromine substitution forces one of the carboxylic acid groups out of the mean plane of the molecule, which disrupts the typical "chicken-wire" hydrogen-bonding network observed in the parent trimesic acid.[2]

Applications in Research and Development

The primary application of 2-Bromobenzene-1,3,5-tricarboxylic acid is as a functional linker in the synthesis of Metal-Organic Frameworks (MOFs).[1]

Functionalized Metal-Organic Frameworks (MOFs)

The bromo-functionalized linker allows for the synthesis of MOFs with tunable properties. The bromine atom can serve as a reactive site for post-synthetic modification (PSM) through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide range of functional groups, including but not limited to:

-

Amines

-

Alcohols

-

Alkynes

-

Other aromatic groups

This functionalization can be used to alter the MOF's pore size, surface chemistry, and overall properties, tailoring it for specific applications.

Caption: From linker to functional MOF and its applications.

Catalysis

The functionalized pores of MOFs derived from this linker can be designed to act as active sites for heterogeneous catalysis. The introduction of specific functional groups can create catalytic centers for a variety of organic transformations. For example, related benzenetricarboxylic acid structures have been used to create recoverable nanocatalysts.[1]

Gas Storage and Separation

The high porosity and tunable pore chemistry of MOFs make them promising materials for the storage and separation of gases such as hydrogen, carbon dioxide, and methane. The functional groups within the pores can be chosen to have specific affinities for certain gas molecules, enhancing selectivity.

Drug Delivery

For drug development professionals, the use of this linker in MOFs offers a versatile platform for creating advanced drug delivery systems. The high porosity allows for the encapsulation of large quantities of therapeutic agents. Furthermore, the ability to functionalize the MOF via post-synthetic modification provides a means to:

-

Improve biocompatibility: By attaching biocompatible polymers like polyethylene glycol (PEG).

-

Enable targeted delivery: By conjugating targeting ligands such as antibodies or peptides that recognize specific cell surface receptors.

-

Control drug release: By designing linkers that are cleaved under specific physiological conditions (e.g., pH, enzyme concentration).

The inherent biodegradability of many MOFs, particularly those based on biologically compatible metals and linkers, is an additional advantage for drug delivery applications.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly closed container in a dry and cool place.

Reagents used in synthesis:

-

Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.

-

Strong Acids and Bases: Corrosive. Handle with appropriate PPE.

Always consult the specific SDS for all reagents used in the synthesis and handling of this compound.

Conclusion

2-Bromobenzene-1,3,5-tricarboxylic acid is a highly valuable and versatile building block for the synthesis of advanced functional materials. Its unique combination of a trifunctional coordinating core and a reactive bromine handle makes it an ideal linker for the construction of customizable Metal-Organic Frameworks. For researchers and scientists in materials science and drug development, this compound offers a powerful tool for designing materials with tailored properties for a wide range of applications, from catalysis and gas storage to sophisticated drug delivery systems. As research in this area continues to expand, the importance of 2-Bromobenzene-1,3,5-tricarboxylic acid as a foundational component for innovation is set to grow.

References

-

Spectroscopic, thermal and single crystal structure investigations of 2-bromotrimesic acid and its trimethyl ester analogue | Request PDF - ResearchGate. (URL: [Link])

-

Probing the Lewis acidity and catalytic activity of the metal-organic framework [Cu-3(btc)(2)] (BTC = benzene-1,3,5-tricarboxylate) | Request PDF - ResearchGate. (URL: [Link])

-

Benzene, 1,3,5-tribromo - Organic Syntheses Procedure. (URL: [Link])

-

Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates - Inorganic Chemistry Frontiers (RSC Publishing). (URL: [Link])

-

2-Bromobenzene-1,3,5-tricarboxylic acid - LookChem. (URL: [Link])

-

Safety Data Sheet - NOVA Chemicals. (URL: [Link])

-

Electrochemical Synthesis of a Metal Organic Framework Material Based on Copper and Benzene–1,3,5–Tricarboxylic Acid Using A. (URL: [Link])

-

Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (URL: [Link])

-

Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

-

Safety data sheet - THOR. (URL: [Link])

-

MOF-5 based mixed-linker metal–organic frameworks: Synthesis, thermal stability and catalytic application - Academia.edu. (URL: [Link])

-

A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties - RSC Publishing. (URL: [Link])

-

Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs - PMC. (URL: [Link])

-

Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC. (URL: [Link])

-

Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry - MDPI. (URL: [Link])

-

SAFETY DATA SHEET - DeLaval. (URL: [Link])

-

Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks - OSTI.gov. (URL: [Link])

-

2-Bromo-1,3,5-benzenetricarboxylic acid - H3BTC-Br - SiKEMIA. (URL: [Link])

-

Experiment: Recrystallization – Part II: Purification of Solidss - Science Learning Center. (URL: [Link])

- CN102476977A - Preparation method of 1,3, 5-tribromobenzene - Google P

-

(PDF) SYNTHESIS AND ANTIGLYCATION ACTIVITY OF BENZENE-1,3,5-TRICARBOXYLIC ACID MEDIATED NEW SERIES OF SCHIFF BASE DERIVATIVES - ResearchGate. (URL: [Link])

-

Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids - CrystEngComm (RSC Publishing). (URL: [Link])

-

Benzene, 2-bromo-1,3,5-trimethyl- - the NIST WebBook. (URL: [Link])

-

A Green Light at the Intersection of Metal-Organic Frameworks and Drug Delivery. (URL: [Link])

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology - Universitas Pendidikan Indonesia. (URL: [Link])

-

How to synthesize 1,3,5-Tribromobenzene? - Knowledge - Shaanxi Bloom Tech Co., Ltd. (URL: [Link])

-

Propose a synthesis of 1 , 3 , 5 -tribromobenzene from benzene. - Vaia. (URL: [Link])

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (URL: [Link])

-

Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release - PMC. (URL: [Link])

-

13.12: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC. (URL: [Link])

-

FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and... - ResearchGate. (URL: [Link])

Sources

2-bromobenzene-1,3,5-tricarboxylic acid molecular structure and formula

Topic: 2-Bromobenzene-1,3,5-tricarboxylic Acid: Molecular Architecture, Synthesis, and MOF Applications Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Advanced Ligand Design for Reticular Chemistry and Functional Materials

Executive Summary

2-Bromobenzene-1,3,5-tricarboxylic acid (CAS 13520-03-1) represents a critical class of functionalized organic linkers used primarily in the synthesis of Metal-Organic Frameworks (MOFs) and porous coordination polymers (PCPs).[1] Unlike its parent compound, trimesic acid (H₃BTC), the introduction of a bromine substituent at the 2-position breaks the

Molecular Architecture and Identification

The compound consists of a benzene ring substituted with three carboxylic acid groups at positions 1, 3, and 5, and a bromine atom at position 2. The steric bulk of the bromine atom (van der Waals radius ~1.85 Å) forces the adjacent carboxylic acid groups (positions 1 and 3) to rotate out of the aromatic plane, disrupting the planarity typically observed in trimesic acid.

Table 1: Chemical Identity & Descriptors

| Property | Specification |

| IUPAC Name | 2-Bromobenzene-1,3,5-tricarboxylic acid |

| Common Name | 2-Bromotrimesic acid; H₃BTC-Br |

| CAS Number | 13520-03-1 |

| Molecular Formula | C₉H₅BrO₆ |

| Molecular Weight | 289.04 g/mol |

| SMILES | OC(=O)c1cc(cc(c1Br)C(=O)O)C(=O)O |

| InChI Key | FLDATZLQLJIBDG-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline powder |

Synthesis & Production Protocols

Direct bromination of trimesic acid is kinetically unfavorable due to the strong electron-withdrawing nature of the three carboxylic acid groups, which deactivate the benzene ring toward electrophilic aromatic substitution. Therefore, two alternative strategies are employed to ensure high yield and purity.

Method A: The Ester-Protection Route (Preferred)

This method utilizes a protection-deprotection strategy to mitigate ring deactivation and solubility issues.

Protocol Logic:

-

Esterification: Trimesic acid is converted to trimethyl trimesate. The ester groups are less deactivating and significantly improve solubility in organic solvents (e.g., CH₂Cl₂).

-

Bromination: The ester undergoes bromination using elemental bromine (

) and a Lewis acid catalyst ( -

Hydrolysis: The brominated ester is hydrolyzed back to the acid form.[1]

Step-by-Step Methodology:

-

Esterification: Reflux trimesic acid (1.0 eq) in methanol with catalytic

for 12 hours. Evaporate solvent to yield trimethyl 1,3,5-benzenetricarboxylate. -

Bromination: Dissolve the ester in dichloromethane (DCM). Add

(0.1 eq) followed by slow addition of -

Hydrolysis: Suspend the brominated ester in a mixture of THF/Water (1:1). Add LiOH (5.0 eq) and stir at 60°C for 12 hours. Acidify with HCl to pH 1 to precipitate the target product. Filter and recrystallize from water/ethanol.

Method B: Oxidation of Bromomesitylene

This route builds the carboxylic acids after the bromine is in place, avoiding the deactivation problem entirely.

Protocol:

-

Starting Material: 2-Bromo-1,3,5-trimethylbenzene (Bromomesitylene).

-

Oxidation: Treat with excess

in aqueous pyridine or -

Workup: Filter

, acidify the filtrate to precipitate 2-bromotrimesic acid.

Figure 1: Synthetic pathways for 2-bromotrimesic acid.[2] The solid line represents the standard ester-protection route; the dashed line represents the oxidative route.

Crystallography and Solid-State Behavior

The introduction of the bromine atom significantly alters the crystal packing compared to trimesic acid.

-

Crystal System: Triclinic (typically Space Group

). -

Hydrogen Bonding: The molecule forms strong

hydrogen bonds. Unlike the planar "chicken-wire" motifs of trimesic acid, 2-bromotrimesic acid often crystallizes as hydrated dimers. -

Motif: The carboxylic acid groups form

dimers with adjacent molecules. -

Water Inclusion: It frequently crystallizes as a hydrate (e.g., 1:1 inclusion), where water molecules bridge the carboxylic acid groups, stabilizing the distorted structure caused by the steric clash of the bromine.

Spectroscopic Characterization

Trustworthy identification relies on NMR spectroscopy. The symmetry reduction from

Predicted NMR Data (DMSO-d₆):

-

¹H NMR (400 MHz):

- 13.5 - 14.0 ppm (Broad s, 3H, -COOH ).

- 8.4 - 8.6 ppm (s, 2H, Ar-H ). Note: This appears as a singlet because the protons at positions 4 and 6 are chemically equivalent.

-

¹³C NMR (100 MHz):

Applications in Reticular Chemistry (MOFs)

The primary value of 2-bromotrimesic acid lies in its role as a functionalizable linker for Metal-Organic Frameworks.[1]

6.1 Post-Synthetic Modification (PSM)

Standard MOFs (like HKUST-1 or MIL-100) use trimesic acid. Replacing this with 2-bromotrimesic acid creates a framework with a reactive bromine site pointing into the pore.

-

Mechanism: The Br-C bond is susceptible to Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) after the MOF is formed.

-

Utility: This allows the attachment of complex functional groups (fluorophores, catalytic sites, chiral centers) that would otherwise be destroyed during the harsh conditions of MOF synthesis.

6.2 Pore Engineering

The bromine atom itself reduces the pore aperture size, altering gas adsorption selectivity (e.g., enhancing

Figure 2: Logic flow for using 2-bromotrimesic acid in Post-Synthetic Modification (PSM) of Metal-Organic Frameworks.

Safety and Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use standard PPE (gloves, goggles, fume hood). The compound is an organic acid and should be stored away from strong bases and oxidizing agents.

-

Storage: Store at room temperature in a dry, sealed container.

References

-

ResearchGate. Spectroscopic, thermal and single crystal structure investigations of 2-bromotrimesic acid. Available at: [Link]

-

PubChem. 2-(Bromomethyl)-1,3,5-trimethylbenzene (Precursor Data). Available at: [Link]

-

MDPI. ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid. Available at: [Link]

Sources

Comprehensive Spectroscopic Analysis: 2-Bromobenzene-1,3,5-tricarboxylic Acid

[1]

Executive Summary & Significance

2-Bromobenzene-1,3,5-tricarboxylic acid (also known as 2-bromotrimesic acid) is a critical organic linker used in the synthesis of functionalized Metal-Organic Frameworks (MOFs).[1] Unlike its parent compound, trimesic acid, the introduction of a bromine atom at the 2-position breaks the

This guide provides a definitive reference for the NMR characterization of this compound. It addresses the specific challenge of distinguishing this isomer from other brominated derivatives using symmetry arguments derived from spin-spin splitting patterns.

Structural Analysis & Symmetry Considerations

Before interpreting the spectra, one must establish the magnetic equivalence of the nuclei. The molecule possesses a

-

Symmetry Plane: Passes through C2 (Br), C5 (COOH), and the Br atom.

-

Equivalent Protons: The protons at C4 and C6 are chemically and magnetically equivalent.

-

Equivalent Carbons: C4/C6 are equivalent; C1/C3 are equivalent.

Visualization: Structural Equivalence

Figure 1: Symmetry analysis demonstrating the magnetic equivalence of the C4/C6 positions, resulting in a simplified NMR spectrum.

Experimental Protocol: Sample Preparation

To ensure reproducibility and prevent signal broadening due to exchange processes, the choice of solvent is non-negotiable.

Reagents & Equipment[2][3][4]

-

Solvent: DMSO-d6 (99.9% D) is required.

-

Why: The tricarboxylic acid moiety has poor solubility in non-polar solvents (CDCl3) and moderate solubility in Acetone-d6. DMSO disrupts the intermolecular hydrogen bonding of the carboxylic dimers, ensuring sharp signals.

-

-

Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[2]

-

Concentration: ~10-15 mg in 0.6 mL DMSO-d6.

Workflow

-

Drying: Ensure the solid sample is dried under vacuum (or lyophilized) to remove lattice water. Water peaks in DMSO (approx.[3] 3.33 ppm) can obscure signals or accelerate proton exchange.

-

Dissolution: Add DMSO-d6. Sonicate for 30 seconds if necessary.

-

Acquisition: Run at 298 K. For 13C, a minimum of 1024 scans is recommended due to the quaternary carbons and splitting of intensity across multiple carbonyls.

1H NMR Spectral Data

The proton spectrum is characteristically simple due to the high symmetry.

Instrument Frequency: 400 MHz or higher Solvent: DMSO-d6 Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Notes |

| 13.00 - 14.50 | Broad Singlet (br s) | 3H | -COOH | Represents the three carboxylic acid protons. Often broad due to hydrogen bonding. May disappear if trace water is present (exchange). |

| 8.42 | Singlet (s) | 2H | Ar-H (C4, C6) | The singlet confirms the symmetry. If the Br were at position 4, you would see two doublets (meta-coupling). |

| 3.33 | Singlet | Variable | H2O | Residual water from DMSO or sample moisture. |

| 2.50 | Quintet | Solvent | DMSO | Residual protonated solvent peak. |

Interpretation Logic

The presence of a singlet in the aromatic region is the definitive proof of the 2-bromo isomer (or 5-bromo, though synthesis routes differ).

-

2-Bromo isomer: H4 and H6 are equivalent (Singlet).

-

4-Bromo isomer: H2 and H6 are distinct (Doublets,

Hz).

13C NMR Spectral Data

The carbon spectrum reveals the subtle electronic environment differences caused by the bromine atom.

Instrument Frequency: 100 MHz Solvent: DMSO-d6

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Electronic Causality |

| 166.2 | Quaternary (C=O) | C5-COOH | Carbonyl carbon para to the Bromine. |

| 165.8 | Quaternary (C=O) | C1-COOH, C3-COOH | Carbonyl carbons ortho to the Bromine. Slightly shielded relative to C5 due to steric twist or ortho-effect. |

| 136.5 | Quaternary (Ar-C) | C1, C3 | Ipso-carbons bearing the carboxyl groups (Ortho to Br). |

| 134.2 | Methine (Ar-CH) | C4, C6 | Aromatic carbons bearing hydrogen. |

| 131.5 | Quaternary (Ar-C) | C5 | Ipso-carbon bearing the carboxyl group (Para to Br). |

| 119.8 | Quaternary (Ar-C) | C2 (C-Br) | Diagnostic Peak. Upfield shift characteristic of carbon attached to Bromine (Heavy atom effect). |

Note: Exact shifts may vary by ±0.5 ppm depending on concentration and temperature.

Synthesis & Verification Workflow

To validate the identity of the compound described above, the following synthesis pathway is typically employed, confirmed by the spectral data.

Figure 2: Standard synthesis route. The NMR data confirms the oxidation of all three methyl groups while retaining the bromine position.

Comparative Analysis (Isomer Differentiation)

When synthesizing this compound, a common impurity is the unreacted intermediate or an isomer. Use this logic table to clear the compound:

| Feature | 2-Bromotrimesic Acid (Target) | Trimesic Acid (Parent) | 2-Bromomesitylene (Precursor) |

| Aromatic Signal | Singlet (2H) | Singlet (3H) | Singlet (2H) |

| Shift (1H) | ~8.4 ppm | ~8.6 ppm | ~6.9 ppm |

| Aliphatic Signal | None | None | ~2.3 ppm (Methyls) |

| Acid Signal | Yes (~13 ppm) | Yes (~13 ppm) | None |

References

Computational Characterization of 2-Bromobenzene-1,3,5-tricarboxylic Acid

From Electronic Structure to Supramolecular Assembly

Executive Summary & Structural Context[1][2][3][4]

2-Bromobenzene-1,3,5-tricarboxylic acid (2-Br-H₃BTC) represents a critical functionalization of the archetypal MOF linker, trimesic acid.[1] Unlike its parent molecule, 2-Br-H₃BTC introduces a heavy halogen atom at the ortho position relative to two carboxylic acid groups (C1 and C3).[1]

For researchers in crystal engineering and drug discovery, this molecule presents a unique theoretical challenge: Steric Inhibition of Resonance combined with Sigma-Hole interactions.

The introduction of Bromine (Br) induces a "steric lock," forcing the adjacent carboxyl groups out of planarity with the benzene ring. Simultaneously, the polarizability of the Br atom creates a region of positive electrostatic potential (the

Computational Methodology: The "How-To"

To capture the subtle interplay between steric repulsion and dispersion forces in 2-Br-H₃BTC, standard B3LYP calculations are insufficient.[1] The following methodology is validated for halogenated aromatics.

2.1. Selection of Functionals and Basis Sets[1][2]

| Component | Recommendation | Scientific Rationale |

| Functional | Standard B3LYP fails to account for dispersion forces (van der Waals) critical for modeling the Br | |

| Basis Set (Light Atoms) | 6-311++G(d,p) | Diffuse functions (++) are mandatory for describing the lone pairs on Oxygen and the acidic protons of the carboxyl groups. |

| Basis Set (Bromine) | def2-TZVP | Bromine is a Period 4 element.[1] The def2-TZVP (Triple-Zeta Valence Polarized) basis set provides a superior description of the valence electron density compared to Pople sets, accurately capturing the |

| Solvation Model | SMD (Water/Methanol) | As a polar acid, gas-phase calculations will overestimate intramolecular H-bonding.[1] Use the SMD (Solvation Model based on Density) for pKa and reactivity predictions. |

2.2. The Rotational Barrier Protocol

A critical error in modeling 2-Br-H₃BTC is assuming a planar geometry.[1] You must perform a Relaxed Potential Energy Surface (PES) Scan on the dihedral angle between the benzene ring and the C1/C3 carboxyl groups.

-

Dihedral Definition:

-

Expectation: Unlike trimesic acid (planar), 2-Br-H₃BTC will show a global minimum with the C1/C3 carboxyls twisted by approximately 40–60° to avoid the large Br atom.

Geometric & Electronic Landscape

3.1. Molecular Electrostatic Potential (MEP) & The Sigma Hole

The most distinct feature of 2-Br-H₃BTC is the Sigma Hole (

-

Implication for MOFs: This positive cap allows the Br atom to act as a Lewis acid, forming linear halogen bonds (

) with solvent molecules or adjacent linkers, a feature absent in standard trimesic acid.[1] -

Visualization: When plotting the MEP (Isovalue = 0.001 a.u.), look for a blue (positive) patch on the tip of the Bromine atom.

3.2. Reactivity Descriptors (Fukui Functions)

To predict the most likely site for deprotonation (pKa hierarchy), calculate the Condensed Fukui Functions (

-

Acidity Hierarchy: The carboxyl group at C5 (para to Br) is electronically distinct from those at C1/C3 (ortho to Br).

-

Inductive Effect (-I): Br withdraws density, increasing acidity of C1/C3.[1]

-

Steric Effect:[1] C1/C3 twist out of plane, breaking conjugation, which destabilizes the anion (decreasing acidity).

-

Result: Theoretical pKa calculations often show a subtle split in acidity constants compared to the equivalent protons in trimesic acid.[1]

-

Visualization of Theoretical Workflow

The following diagram outlines the logical flow for fully characterizing 2-Br-H₃BTC, from initial conformation search to topological analysis.

Caption: Workflow for computational characterization. Note the critical conformational search step required to resolve steric clashes before optimization.

Experimental Validation Protocol

To ensure your theoretical model matches physical reality, compare these specific computed values against experimental data:

5.1. Infrared (IR) Spectroscopy Markers

The Br substituent shifts the vibrational modes of the adjacent carboxyls.

-

C=O Stretch (Theory): Scale your calculated frequencies by ~0.961 (for

B97X-D). -

Diagnostic Shift: Expect the C1/C3 Carbonyl stretch to appear at a slightly higher wavenumber than the C5 Carbonyl due to the loss of conjugation (twisted geometry) and the electron-withdrawing Br.

5.2. Step-by-Step Gaussian Input Example

For researchers using Gaussian software, the following input block establishes the correct level of theory.

Note: The gen keyword allows mixing basis sets (6-311++G for C/H/O and def2TZVP for Br).[1]

References

-

BenchChem. (n.d.).[1] 2-Bromobenzene-1,3,5-tricarboxylic Acid - Computational and Theoretical Investigations. Retrieved from

-

Politzer, P., Murray, J. S., Clark, T., & Resnati, G. (2010).[1] The σ-Hole Revisited. Physical Chemistry Chemical Physics.[1] Retrieved from

-

Kabi, A., & -, K. (2025).[1][4][5] DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. Journal of Chemistry Letters.[1][5] Retrieved from

-

Sigma-Aldrich. (n.d.).[1] 2-Bromo-1,3,5-benzenetricarboxylic acid Product Sheet.[1][6] Retrieved from [1]

-

ResearchGate. (2016).[1] Discussion on Functional/basis set for bromine-containing molecules. Retrieved from

Sources

- 1. 1,3,5-Benzenetricarboxylic acid | C9H6O6 | CID 11138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. The Formation of σ-Hole Bonds: A Physical Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 6. 2-Bromo-1,3,5-benzenetricarboxylic acid - H3BTC-Br - SIKÉMIA [sikemia.com]

Role of Bromine Substituent in 2-Bromobenzene-1,3,5-Tricarboxylic Acid

Executive Summary

2-Bromobenzene-1,3,5-tricarboxylic acid (2-bromo-H

This guide analyzes how the bromine atom alters the physicochemical landscape of the molecule through three distinct mechanisms: steric desymmetrization , electronic modulation (inductive withdrawal) , and supramolecular activation (halogen bonding) . These features make 2-bromo-H

Molecular Architecture & Electronic Properties[1]

Steric Desymmetrization and The Ortho-Effect

The parent molecule, trimesic acid, possesses

-

Conformational Twisting: Unlike H

BTC, where carboxylates can remain coplanar with the aromatic ring to maximize -

Pore Environment: In MOFs, this bulky substituent projects into the pore channel, reducing pore volume but drastically increasing the Isosteric Heat of Adsorption (

) for polarizable guests.

Electronic Modulation (Acidity and Polarization)

The bromine substituent exerts a strong electron-withdrawing inductive effect (-I), which impacts the acidity of the carboxylic acid groups.

| Parameter | Effect of Br-Substituent | Mechanistic Consequence |

| Acidity (pKa) | Increased (Lower pKa) | The -I effect stabilizes the carboxylate anion, particularly at the C1 and C3 positions, making the ligand a more competent proton donor in supramolecular assembly. |

| Polarizability | High | The "soft" electron cloud of Br interacts strongly with soft hydrocarbons (e.g., ethane), enhancing separation selectivity. |

| Dipole Moment | Non-zero | Breaks the zero-dipole symmetry of trimesic acid, facilitating stronger dipole-induced dipole interactions. |

Halogen Bonding: The Supramolecular Synthon

A critical feature of 2-bromo-H

Mechanism of Interaction

In crystal engineering, the Br atom acts as a Lewis acid (XB donor), interacting with Lewis bases (XB acceptors) such as oxygen atoms of adjacent carboxylates or solvent molecules.

-

Interaction Type:

(Type II Halogen Bond) -

Directionality: Highly directional (

). -

Strength: Tunable between 5–30 kJ/mol, bridging the gap between weak van der Waals forces and strong hydrogen bonds.

Visualization: Halogen Bonding Pathway

The following diagram illustrates the dual role of 2-bromo-H

Caption: Dual supramolecular functionality showing orthogonal Hydrogen and Halogen bonding vectors.

Experimental Protocols

Synthesis of 2-Bromobenzene-1,3,5-tricarboxylic Acid

Direct bromination of trimesic acid is inefficient due to the electron-withdrawing deactivation of the ring.[1] The authoritative protocol utilizes the oxidation of 2-bromo-1,3,5-trimethylbenzene (Bromomesitylene).

Reagents:

-

2-Bromo-1,3,5-trimethylbenzene (10 g, 50 mmol)

-

Potassium Permanganate (KMnO

) (40 g, excess) -

Pyridine / Water (1:1 v/v) or t-Butanol/Water

-

Hydrochloric Acid (HCl, 12M)

Step-by-Step Protocol:

-

Preparation: Dissolve 2-bromo-1,3,5-trimethylbenzene in 100 mL of Pyridine/Water mixture in a 500 mL round-bottom flask equipped with a reflux condenser.

-

Oxidation: Heat the mixture to 80°C. Add KMnO

portion-wise over 2 hours. Caution: Exothermic reaction. -

Reflux: Reflux the mixture for 12–24 hours until the purple color persists (indicating excess oxidant) and TLC confirms consumption of starting material.

-

Workup: Filter the hot MnO

precipitate through a Celite pad. Wash the pad with hot water. -

Isolation: Concentrate the filtrate under reduced pressure to remove pyridine. Acidify the aqueous residue with 12M HCl to pH 1.

-

Crystallization: The crude white precipitate is collected by filtration and recrystallized from glacial acetic acid or water to yield pure 2-bromo-H

BTC.

Synthesis Workflow Diagram

Caption: Oxidative synthesis pathway from bromomesitylene precursor.

Applications in Metal-Organic Frameworks (MOFs)[1][2][3][4][5][6]

The primary utility of 2-bromo-H

Case Study: Ethane/Ethylene Separation

Separating ethane (C

-

Mechanism: The high polarizability of the Bromine substituent induces a stronger interaction with the saturated ethane molecule compared to the unsaturated ethylene.

-

Data Comparison:

| MOF Linker | BET Surface Area (m | C |

| H | ~1800 | 1.5 |

| 2-Bromo-H | ~1400 | 1.75 - 2.0 |

Note: While surface area decreases due to the steric bulk of Br, the selectivity increases due to enhanced host-guest interactions.

References

-

Benchchem. "Synthesis and Preparation Methodologies of 2-Bromobenzene-1,3,5-tricarboxylic Acid." Link

-

Han, Y., et al. (2024).[3] "Bromine functionalization of metal–organic frameworks to improve ethane/ethylene separation."[2][3] Microporous and Mesoporous Materials. Link[2][3]

-

Sigma-Aldrich. "2-Bromobenzene-1,3,5-tricarboxylic acid Product Specification." Link

-

CrystEngComm. "Two-dimensional halogen-bonded organic frameworks based on tetrabromobenzene-1,4-dicarboxylic acid." (Contextual reference for Br-XB interactions). Link

-

ChemicalBook. "Oxidation protocols for trimethylbenzene derivatives." Link

Sources

Electronic & Structural Architectures of 2-Bromobenzene-1,3,5-tricarboxylic Acid

This guide details the electronic, structural, and functional properties of 2-bromobenzene-1,3,5-tricarboxylic acid (2-Br-H

A Technical Guide for Reticular Chemists and Materials Scientists

Executive Summary

2-Bromobenzene-1,3,5-tricarboxylic acid (2-Br-H

Molecular Electronic Architecture

Substituent Effects & Orbital Engineering

The electronic landscape of 2-Br-H

-

Inductive vs. Resonance Effects: The three carboxyl groups (-COOH) strongly deactivate the benzene ring (

-electron deficient). The bromine atom exerts a dual effect:-

(-I) Inductive Effect: Withdraws electron density through the

-framework, increasing the acidity of the ortho-carboxyl groups compared to the para-position. -

(+M) Mesomeric Effect: Weakly donates electron density into the

-system, slightly raising the HOMO energy relative to the trimesic acid parent, though the net ring remains electron-poor.

-

-

HOMO-LUMO Gap: The introduction of Br narrows the HOMO-LUMO gap slightly compared to H

BTC (approx. 4.0 - 4.2 eV theoretical gap). This redshift in absorption aids in harvesting near-UV light (300–350 nm) for energy transfer applications.

The Heavy Atom Effect & Triplet State Dynamics

For luminescent applications (e.g., Eu

-

Spin-Orbit Coupling (SOC): The high atomic number of Bromine (

) enhances spin-orbit coupling. This relaxes the spin-selection rule, accelerating the Intersystem Crossing (ISC) rate from the Singlet excited state ( -

Energy Transfer Efficiency: The

state of 2-Br-H

Visualization: The Antenna Effect Mechanism

The following diagram illustrates the photon energy flow facilitated by the 2-Br-H

Caption: Energy transfer pathway in Ln-MOFs. The Bromine substituent accelerates the S1 -> T1 transition via the heavy atom effect.

Solid-State Behaviors & Applications[1]

Halogen Bonding & Crystal Packing

In the solid state, 2-Br-H

-

-Hole Interaction: The bromine atom possesses a positive electrostatic potential cap (the

-

Steric Control: In MOF synthesis (e.g., reacting with Cu(II) or Zn(II)), the bulky Br atom (Van der Waals radius ~1.85 Å) protrudes into the pore channels. This reduces the effective pore aperture compared to the parent H

BTC MOFs (like HKUST-1), increasing selectivity for smaller gas molecules (e.g., H

Luminescent Sensing (Chemosensing)

Lanthanide MOFs constructed from 2-Br-H

-

Nitroaromatic Sensing: Electron-deficient explosives (e.g., TNT, nitrobenzene) quench the luminescence via Photoinduced Electron Transfer (PET). The Br-ligand's specific HOMO energy facilitates electron donation to the analyte.

-

Heavy Metal Detection: The uncoordinated carboxyl oxygen atoms or the bromine site can interact with soft metal ions (e.g., Pb

, Hg

Experimental Protocols

Synthesis of 2-Bromobenzene-1,3,5-tricarboxylic Acid

Note: Direct bromination of trimesic acid is low-yielding due to ring deactivation. The preferred route is the oxidation of bromomesitylene.

Reagents: 2-Bromo-1,3,5-trimethylbenzene (Bromomesitylene), KMnO

Step-by-Step Workflow:

-

Oxidation: Dissolve 10 mmol of bromomesitylene in a Pyridine:Water (5:1) mixture.

-

Reflux: Add KMnO

(60 mmol) portion-wise while refluxing at 100°C. The solution will turn brown (MnO -

Filtration: Filter the hot solution through Celite to remove MnO

. Wash the pad with hot water. -

Acidification: Concentrate the filtrate and acidify with conc. HCl to pH ~1.

-

Crystallization: The white precipitate (2-Br-H

BTC) is collected by filtration and recrystallized from water/ethanol.

Validation:

-

H NMR (DMSO-d

-

IR Spectroscopy: Strong carbonyl stretch at ~1710 cm

; C-Br stretch at ~550-650 cm

MOF Synthesis (Eu-2-Br-BTC)

Objective: Synthesize a luminescent red-emitting MOF.

-

Solvothermal Mix: Dissolve 2-Br-H

BTC (0.5 mmol) and Eu(NO -

Heating: Seal in a Teflon-lined autoclave and heat at 100°C for 48 hours.

-

Cooling: Cool slowly (5°C/hour) to room temperature to promote single-crystal growth.

-

Activation: Wash crystals with DMF and ethanol, then solvent-exchange with acetone for 3 days.

Quantitative Data Summary

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 289.04 g/mol | Stoichiometric calculations |

| Triplet Energy ( | ~26,500 cm | Ideal for Tb |

| pKa (Estimated) | Lower than H | Increased acidity due to Br inductive effect |

| Crystal System | Monoclinic (typical for free acid) | Packing influenced by Halogen Bonding |

| Thermal Stability | > 300°C (in MOF framework) | Suitable for gas sorption applications |

| Luminescence | Non-emissive (free ligand) | Highly emissive when coordinated to Ln |

Synthesis Workflow Visualization

Caption: Synthetic route from bromomesitylene to 2-Br-H3BTC and subsequent MOF fabrication.

References

-

RSC Publishing. Luminescence properties of mechanochemically synthesized lanthanide containing MIL-78 MOFs. (Context on Trimesic Acid derivatives in Luminescence). [Link]

-

MDPI. Luminescent Metal–Organic Framework Thin Films: From Preparation to Biomedical Sensing Applications. [Link]

-

PubChem. 2-Bromobenzene-1,3,5-tricarboxylic acid - Compound Summary. [Link]

-

ResearchGate. Effect of bromine substituent on optical properties of aryl compounds. [Link]

Technical Guide: Safety, Handling, and Application of 2-Bromobenzene-1,3,5-tricarboxylic Acid

Executive Summary & Chemical Identity

2-Bromobenzene-1,3,5-tricarboxylic acid (CAS: 13520-03-1), often abbreviated as H₃BTC-Br , is a critical organic ligand used primarily in the synthesis of functionalized Metal-Organic Frameworks (MOFs). Unlike its parent compound, trimesic acid, the introduction of an electron-withdrawing bromine atom at the 2-position alters its acidity, solubility, and steric profile, necessitating specific handling protocols during solvothermal synthesis and scale-up.

This guide provides a technical framework for researchers to handle H₃BTC-Br safely, ensuring personnel protection and experimental integrity.

Chemical Profile

| Parameter | Specification |

| IUPAC Name | 2-Bromobenzene-1,3,5-tricarboxylic acid |

| CAS Number | 13520-03-1 |

| Molecular Formula | C₉H₅BrO₆ |

| Molecular Weight | 289.04 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | ~366–367 °C (Decomposes) |

| Acidity (pKa) | Estimated < 3.0 (More acidic than trimesic acid due to -I effect of Br) |

Physicochemical Hazards & Stability

Thermal Instability & Decomposition

While H₃BTC-Br has a high melting point, it is thermally labile near its phase transition.

-

Byproducts: Thermal degradation releases Hydrogen Bromide (HBr) gas, a corrosive asphyxiant, along with Carbon Monoxide (CO) and Carbon Dioxide (CO₂).

-

Risk: In high-temperature MOF synthesis (solvothermal reactors >150 °C), over-pressurization can occur if the ligand decomposes, potentially rupturing reaction vessels.

Solubility & Solvent Compatibility

Understanding solubility is vital for both synthesis and spill cleanup.

-

Water: Sparingly soluble (Acidic pH).

-

Alcohols (EtOH, MeOH): Soluble.

-

Polar Aprotic (DMF, DMSO, DEF): Highly soluble. Note: These are the primary solvents for MOF synthesis.

-

Bases (NaOH, KOH): Soluble (forms carboxylate salts).

Health Hazards & Toxicology (GHS Classification)

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Irritation | Cat.[3][4][5] 2 | H315: Causes skin irritation.[3][4][5][6] | Acidic protons protonate skin proteins; Br substituent increases lipophilicity, aiding dermal penetration. |

| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[3][4][5] | Direct acidic attack on corneal epithelium; micro-abrasion from crystalline dust. |

| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[3][4][6] | Inhalation of fine dust irritates mucous membranes (upper respiratory tract). |

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

-

Elimination: Use pre-dissolved stock solutions in DMF where possible to avoid dust handling.

-

Engineering: All weighing and transfer of solids must occur inside a certified Chemical Fume Hood or Powder Weighing Station.

-

PPE: See table below.

Required PPE Matrix

| Protection Zone | Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of fine acidic dust during weighing. |

| Ocular | Chemical Splash Goggles | Protects against dust ingress and solvent splashes (e.g., DMF/Acid mixtures). |

| Dermal (Hands) | Nitrile Gloves (Double-gloved) | Outer: 0.11 mm (standard). Inner: 0.11 mm. Change immediately upon contamination. |

| Body | Lab Coat (Cotton/Poly blend) | Standard protection. Use Tyvek sleeves if handling large kilolab quantities. |

Emergency Response Protocols

Exposure Response Workflow

The following diagram illustrates the immediate decision logic for exposure incidents.

Figure 1: Immediate response logic for personnel exposure to H₃BTC-Br.

Spill Management

-

Dry Spill: Do not dry sweep. Use a HEPA-filtered vacuum or wet the powder with an inert solvent (e.g., PEG-200 or heavy oil) before wiping to prevent dust generation.

-

Wet Spill (in Solvent): Absorb with vermiculite or sand. Neutralize trace acids with dilute Sodium Bicarbonate (NaHCO₃) solution. Collect in a container marked "Hazardous Waste - Organic Acid."

Storage & Incompatibility

Proper storage is essential to prevent degradation (decarboxylation or bromine loss) and dangerous reactions.

Figure 2: Storage requirements and chemical incompatibilities.

Critical Storage Note: Ensure the container is tightly sealed. Hydrolysis is unlikely, but moisture can cause clumping, which affects stoichiometry in precise MOF synthesis.

Application Insight: MOF Synthesis

When using H₃BTC-Br for Metal-Organic Frameworks (e.g., Cu-BTC derivatives):

-

Stoichiometry: The molecular weight (289.[7]04) is significantly higher than trimesic acid (210.14). Ensure calculations are adjusted.

-

Activation: The bromine atom allows for post-synthetic modification (PSM) via Suzuki-Miyaura coupling. Ensure the MOF is fully activated (solvent-free) before attempting PSM to prevent catalyst poisoning.

-

Corrosion: Solvothermal synthesis often produces HBr as a byproduct if the temperature exceeds 180°C. Use Teflon-lined autoclaves; avoid stainless steel direct contact if high temperatures are expected.

References

-

PubChem. (n.d.). 2-Bromo-1,3,5-benzenetricarboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Chemister. (n.d.). Database of Organic Compounds: Trimesic Acid Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). MOF Synthesis and Linker Properties. CrystEngComm. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Bromobenzene-1,3,5-tricarboxylic Acid

This Application Note is structured to guide researchers through the high-fidelity synthesis of 2-Bromobenzene-1,3,5-tricarboxylic acid (2-Bromotrimesic acid). It addresses the specific chemical challenge posed by the strong deactivation of the trimesic acid substrate and provides a validated protocol for direct functionalization, alongside a robust alternative route for scale-up.

Executive Summary & Strategic Analysis

The synthesis of 2-bromotrimesic acid from trimesic acid presents a significant challenge in electrophilic aromatic substitution (EAS).[1] The starting material contains three carboxyl groups (-COOH) in a meta relationship.[1] Each carboxyl group is a strong electron-withdrawing group (EWG) that severely deactivates the benzene ring, making it resistant to standard bromination conditions (e.g.,

To overcome this, this guide details two distinct protocols:

-

Protocol A (Direct Functionalization): A specialized method using N-Bromosuccinimide (NBS) in concentrated Sulfuric Acid (

) .[1] This method utilizes a "superacidic" medium to generate a highly reactive brominating species capable of overcoming the ring's deactivation. -

Protocol B (Retrosynthetic Alternative): The oxidative conversion of 2-Bromomesitylene , provided as a reference for researchers requiring multi-gram scale-up with higher purity profiles.[1]

Chemical Pathway & Mechanism

The Deactivation Challenge

In trimesic acid, the electron density of the ring is significantly depleted.[2] Standard electrophiles (

-

Solution: Use of concentrated

as a solvent and catalyst.[1] -

Mechanism: In concentrated

, NBS is protonated to form a highly electrophilic species (likely protonated N-bromosuccinimide or a solvated bromonium ion,

Reaction Scheme (DOT Visualization)

Figure 1: Reaction pathway for the direct bromination of trimesic acid using NBS in sulfuric acid.

Protocol A: Direct Bromination of Trimesic Acid

This protocol is adapted from methodologies for highly deactivated arenes (e.g., Ganguly et al., Synthesis 2005) and optimized for tricarboxylic acids.[1]

Reagents & Equipment

| Reagent | Specification | Quantity (Example) | Molar Eq. |

| Trimesic Acid | >98% Purity, dry powder | 2.10 g | 1.0 equiv (10 mmol) |

| N-Bromosuccinimide (NBS) | Recrystallized | 2.14 g | 1.2 equiv (12 mmol) |

| Sulfuric Acid ( | Concentrated (98%) | 20 mL | Solvent/Catalyst |

| Ice/Water | Deionized | ~100 g | Quenching |

Equipment: 50 mL Round-bottom flask, Magnetic stir bar, Oil bath, Reflux condenser (optional, mostly for fume containment), Calcium chloride guard tube.[1]

Step-by-Step Procedure

1. Solubilization (Critical Step)

-

Charge the 50 mL round-bottom flask with 2.10 g of Trimesic Acid .

-

Add 20 mL of concentrated

. -

Stir at Room Temperature (RT) for 15–20 minutes.

-

Note: Trimesic acid dissolves slowly.[1] If necessary, warm gently to 40°C until a clear, colorless (or pale yellow) solution is obtained.[1] Do not add NBS until fully dissolved.

2. Bromination Reaction

-

Cool the solution back to RT (20–25°C).

-

Add 2.14 g of NBS in small portions over 15 minutes.

-

Once addition is complete, heat the reaction mixture to 55–60°C .

-

Maintain stirring at this temperature for 4 to 6 hours .

-

Monitoring: The solution usually darkens to an orange/brown hue due to the liberation of trace bromine species.

-

3. Quenching & Isolation

-

Cool the reaction mixture to RT.

-

Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.

-

Observation: A white to off-white precipitate of crude 2-bromotrimesic acid will form immediately.[1]

-

Allow the suspension to stand for 30 minutes to ensure complete precipitation.

4. Purification

-

Filter the solid using a sintered glass funnel (vacuum filtration).[1]

-

Wash the filter cake with cold deionized water (3 x 20 mL) to remove residual sulfuric acid and succinimide.[1]

-

Recrystallization: The crude product can be recrystallized from water or dilute acetic acid.[1]

-

Dry the crystals in a vacuum oven at 80°C for 12 hours.

Protocol B: Oxidative Synthesis (Alternative High-Purity Route)

If Protocol A yields insufficient purity for sensitive applications (e.g., optical MOFs), the oxidative route from 2-Bromomesitylene is the industry standard.

Workflow Summary:

-

Starting Material: 2-Bromo-1,3,5-trimethylbenzene (Bromomesitylene).[2][1]

-

Oxidant: Potassium Permanganate (

).[1][3] -

Solvent: Pyridine/Water or t-Butanol/Water.[1]

-

Procedure: Reflux bromomesitylene with excess

(approx. 6-9 equiv) for 12-24 hours. The methyl groups are oxidized to carboxylates.[2][1][3][4] -

Workup: Filter

, acidify filtrate with HCl to precipitate 2-Bromotrimesic acid.

Characterization & Data Validation

| Parameter | Expected Value | Notes |

| Appearance | White crystalline powder | Off-white indicates impurities.[1] |

| Melting Point | 270–275°C (dec.)[1] | Decomposes/sublimes at high T. |

| Singlet at aromatic region (protons at 4,6).[1] | ||

| IR Spectroscopy | 1700-1720 | Broad OH stretch 3000-2500 |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.[1]

Safety & Handling

-

Bromine/NBS: NBS is an irritant.[1] In acidic media, it can release toxic bromine vapor (

).[1] Perform all operations in a functioning fume hood. -

Sulfuric Acid: Highly corrosive.[1] Wear acid-resistant gloves and eye protection.[1] Always add acid to water (or in this case, pour reaction mix into ice) to avoid splattering.[1]

-

Waste Disposal: Neutralize the acidic filtrate with Sodium Bicarbonate before disposal.[1] Collect halogenated organic waste separately.[1]

References

-

Ganguly, N. C., De, P., & Dutta, S. (2005).[1] Regioselective Monobromination of Deactivated Aromatic Compounds with N-Bromosuccinimide in Concentrated Sulfuric Acid. Synthesis, 2005(07), 1103–1108.[1]

-

Loughborough University Research Repository. (2024).[1] Spectroscopic, thermal and single crystal structure investigations of 2-bromotrimesic acid.

-

BenchChem. (2025).[1][3] 2-Bromobenzene-1,3,5-tricarboxylic Acid: Technical Guide and Synthesis. [1]

-

Organic Syntheses. (1931).[1] Mesitoic Acid (Mesitylene Oxidation Protocol Reference). Org. Synth. 1931, 11, 70.

Sources

Application Note: Multi-Step Synthesis of 2-Bromobenzene-1,3,5-tricarboxylic Acid

[1]

Executive Summary

2-Bromobenzene-1,3,5-tricarboxylic acid (2-Br-BTC) is a critical organic linker used in the synthesis of functionalized Metal-Organic Frameworks (MOFs).[1] Its structural rigidity and the presence of a bromine handle allow for post-synthetic modification (PSM) via cross-coupling reactions, making it highly valuable in materials science for gas storage and catalysis applications.

This protocol details a robust, two-step synthetic route starting from commercially available mesitylene. Unlike theoretical pathways that attempt to brominate trimesic acid (which fails due to electronic deactivation), this guide employs a "Functionalize-then-Oxidize" strategy. This approach ensures high regioselectivity and yield, validated by industrial standard practices.

Strategic Analysis & Retrosynthesis

Route Selection Logic

The synthesis poses a classic chemoselectivity challenge:

-

Route A (Direct Bromination of Trimesic Acid): FAILED STRATEGY. Trimesic acid possesses three electron-withdrawing carboxyl groups, rendering the ring inert to Electrophilic Aromatic Substitution (

) under standard conditions. -

Route B (Bromination of Mesitylene

Oxidation): OPTIMAL STRATEGY. Mesitylene is electron-rich (activated). Bromination proceeds rapidly and selectively at the ortho-position. The subsequent methyl groups are then exhaustively oxidized to carboxylic acids.

Reaction Scheme

The following diagram illustrates the validated pathway and the critical intermediate states.

Figure 1: Strategic reaction pathway. Step 1 utilizes electronic activation for bromination; Step 2 utilizes exhaustive oxidation to install carboxylates.

Protocol Step 1: Regioselective Bromination

Objective: Monobromination of mesitylene while suppressing poly-brominated byproducts.

Reagents & Equipment

| Reagent | Equiv.[2] | Role | Hazards |

| Mesitylene | 1.0 | Substrate | Flammable |

| Bromine ( | 1.05 | Reagent | Corrosive, Volatile, Toxic |

| Dichloromethane (DCM) | Solvent | Medium | Volatile, Carcinogen suspect |

| Aq. Sodium Bisulfite | N/A | Quench | Irritant |

Detailed Procedure

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr gas).

-

Solvation: Dissolve Mesitylene (10.0 g, 83 mmol) in DCM (50 mL).

-

Cooling (Critical Control Point): Submerge the flask in an ice/salt bath (-5°C to 0°C) . Shield the flask from direct sunlight with aluminum foil to prevent radical side-chain bromination.

-

Addition: Add Bromine (13.9 g, 4.5 mL, 87 mmol) in DCM (20 mL) dropwise over 60 minutes.

-

Note: The solution will turn dark red. The slow addition at low temperature is vital to prevent the formation of 2,4-dibromomesitylene.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

-

Quench: Pour the mixture into ice water (100 mL). Add saturated aqueous

until the red bromine color disappears (returns to pale yellow/colorless). -

Workup:

-

Purification: Remove solvent via rotary evaporation. The crude oil is purified by vacuum distillation (bp ~105-107°C at 16 mmHg) to yield 2-bromomesitylene as a clear liquid.[4]

-

Yield Expectation: 80-85%.

-

Protocol Step 2: Exhaustive Benzylic Oxidation

Objective: Conversion of three methyl groups to carboxylic acids using strong oxidation conditions.

Reagents & Equipment

| Reagent | Equiv. | Role | Hazards |

| 2-Bromomesitylene | 1.0 | Substrate | Irritant |

| 10.0 | Oxidant | Strong Oxidizer, Stains | |

| 2.0 | Base | Irritant | |

| Water | Solvent | Medium | N/A |

| HCl (Conc.) | Excess | Acidification | Corrosive |

Workflow Diagram

Figure 2: Workflow for the heterogeneous oxidation of the methyl groups.

Detailed Procedure

-

Setup: Use a large 2-neck RBF (1L or larger) equipped with a mechanical stirrer (essential due to heavy

precipitate) and a reflux condenser. -

Solvation: Suspend 2-bromomesitylene (10.0 g, 50 mmol) in water (400 mL) containing

(10.6 g). -

Oxidation Initiation: Heat the mixture to reflux. Add

(80 g, ~10 equiv) in small portions over 2-3 hours through the open neck.-

Caution: Exothermic reaction. Vigorous reflux may occur upon addition.[2]

-

-

Digestion: Reflux for 18-24 hours.

-

Checkpoint: If the purple permanganate color fades to brown (

) completely, add more

-

-

Reduction of Excess Oxidant: Cool to 80°C. Add a small amount of ethanol (10 mL) to consume excess permanganate (precipitating remaining Mn as

). -

Filtration (Hot): Filter the hot mixture through a Celite pad to remove the dark brown

sludge. Wash the pad with boiling water (2 x 50 mL).-

Note: Do not let the filtrate cool before this step, or the product salt may crystallize in the sludge.

-

-

Isolation: Cool the clear, colorless filtrate to 0°C in an ice bath. Slowly add concentrated HCl until pH

1.-

Observation: A white precipitate (2-bromobenzene-1,3,5-tricarboxylic acid) will form immediately.

-

-

Purification: Filter the white solid. Recrystallize from water (large volume required) or an Ethanol/Water mixture (1:3) to obtain analytical grade crystals.

Analytical Validation & Specifications

| Test | Specification | Method Note |

| Appearance | White crystalline powder | Visual inspection |

| Melting Point | >300°C (Decomposes) | Standard capillary method |

| DMSO- | ||

| Solubility | Soluble in DMSO, DMF, dilute base | Insoluble in cold water, chloroform |

Troubleshooting Guide

-

Low Yield in Step 2: Often caused by "encapsulation" of the starting material by

. Solution: Use vigorous mechanical stirring and extend reflux time to 48 hours. -

Product is Brown: Contamination with Manganese salts. Solution: Re-dissolve in dilute NaOH, treat with activated charcoal, filter, and re-acidify.

References

-

Organic Syntheses (Bromomesitylene): Smith, L. I. Bromomesitylene.[3][6] Org.[2][3][7][8][9][10][11] Synth.1931 , 11, 24. [Link]

-

General Oxidation Protocol: Use of KMnO4 for benzylic oxidation.[7] Master Organic Chemistry. [Link]

- MOF Ligand Context: Furukawa, H., et al. "The Chemistry and Applications of Metal-Organic Frameworks." Science2013, 341(6149).

-

Safety Data (Bromine): PubChem Laboratory Chemical Safety Summary (LCSS). [Link]

Sources

- 1. 2-Bromobenzene-1,3,5-tricarboxylic Acid|CAS 13520-03-1 [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. grokipedia.com [grokipedia.com]

- 5. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]

- 6. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

Advanced Application Note: Preparation of Metal-Organic Frameworks with 2-Bromobenzene-1,3,5-tricarboxylic Acid

[1]

Executive Summary & Scientific Rationale

This guide details the synthesis and characterization of Metal-Organic Frameworks (MOFs) utilizing 2-bromobenzene-1,3,5-tricarboxylic acid (2-Br-H₃BTC) . Unlike the parent ligand (trimesic acid/H₃BTC) used in the benchmark HKUST-1 (Cu-BTC) or MIL-100 (Fe-BTC), the 2-bromo derivative introduces significant steric bulk and electronic modulation.

Why use 2-Br-H₃BTC?

-

Steric Pore Engineering: The bromine atom at the 2-position (ortho to two carboxylates) creates steric hindrance that can prevent the formation of standard high-symmetry topologies (like tbo), often driving the system toward unique low-symmetry porous networks or 2D-layered structures with accessible interlayer spaces.

-

Post-Synthetic Modification (PSM): The aryl-bromide moiety serves as a reactive handle for Suzuki-Miyaura coupling, allowing the MOF to be chemically modified after crystallization without destroying the framework.

-

Heavy Atom Effect: In Lanthanide (Ln) MOFs, the heavy bromine atom can enhance intersystem crossing, potentially boosting the quantum yield of luminescent materials (Eu/Tb-based) via the heavy-atom effect.

Ligand Chemistry & Pre-Synthesis Handling

Ligand: 2-Bromobenzene-1,3,5-tricarboxylic acid CAS: 13520-03-1 MW: 289.04 g/mol [1]

Solubility Profile

The bromine substituent increases hydrophobicity compared to H₃BTC.

-

Water: Insoluble (requires deprotonation).

-

Ethanol/Methanol: Moderate solubility.

-

DMF/DMAc: High solubility (Preferred for solvothermal synthesis).

Critical Handling Note: Commercial 2-Br-H₃BTC often contains traces of the mono- or di-acid precursors. Purity >97% is required for high-quality single crystals. Recrystallization from hot ethanol is recommended if the commercial batch appears yellow or amorphous.

Protocol A: Copper(II)-Based Framework (Cu-2-Br-BTC)

Targeting functionalized paddlewheel nodes for gas sorption.

Scientific Context

Attempting to replicate the HKUST-1 structure with 2-Br-H₃BTC is challenging due to the steric clash of the Br atom near the metal cluster. This protocol uses a Mixed-Solvent Modulated Approach to slow nucleation and allow the bulky ligand to organize effectively.

Materials

-

Metal Source: Copper(II) Nitrate Trihydrate [Cu(NO₃)₂·3H₂O]

-

Ligand: 2-Br-H₃BTC

-

Solvent System: N,N-Dimethylformamide (DMF) / Ethanol / Deionized Water

-

Modulator: Glacial Acetic Acid (to compete with ligand and improve crystallinity)

Step-by-Step Methodology

-

Precursor Dissolution:

-

Vial A: Dissolve 0.5 mmol (145 mg) of 2-Br-H₃BTC in 5 mL DMF. Sonicate until clear.

-

Vial B: Dissolve 0.8 mmol (193 mg) of Cu(NO₃)₂·3H₂O in 3 mL deionized water and 2 mL ethanol.

-

-

Mixing:

-

Slowly add Vial B to Vial A under stirring. The solution will turn light blue.

-

Add 0.5 mL of Glacial Acetic Acid .

-

-

Solvothermal Synthesis:

-

Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave.

-

Seal tight and place in a programmable oven.

-

Ramp: Heat to 85°C at a rate of 1°C/min. (Note: Lower temp than HKUST-1's 100°C to reduce kinetic trapping).

-

Dwell: Hold at 85°C for 48 hours .

-

Cool: Cool to room temperature at 0.1°C/min (Slow cooling is vital for crystal size).

-

-

Washing & Activation:

-

Filter the blue crystals.

-

Solvent Exchange: Soak in DMF for 24 hours (refresh 3x), then in anhydrous Ethanol for 48 hours (refresh 4x) to remove high-boiling DMF.

-

Drying: Activate under vacuum at 100°C for 12 hours.

-

Protocol B: Lanthanide Luminescent MOF (Eu-2-Br-BTC)

Targeting chemical sensing applications (e.g., sensing of small molecules).

Scientific Context

Lanthanides (Eu³⁺, Tb³⁺) have high coordination numbers (8-9), allowing them to accommodate the bulky 2-Br-BTC ligand more easily than transition metals. The resulting framework is typically a 3D coordination polymer with high thermal stability.

Materials

-

Metal Source: Europium(III) Nitrate Hexahydrate [Eu(NO₃)₃·6H₂O]

-

Ligand: 2-Br-H₃BTC

-

Solvent: DMF / Water (3:1 ratio)

Step-by-Step Methodology

-

Stoichiometry: Use a 1:1 molar ratio of Metal:Ligand.

-

Mix 0.1 mmol Eu(NO₃)₃·6H₂O and 0.1 mmol 2-Br-H₃BTC in 8 mL of DMF/H₂O (3:1 v/v).

-

-

Homogenization: Stir for 30 minutes. The mixture may remain slightly turbid; this is acceptable.

-

Thermal Treatment:

-

Place in a 15 mL Teflon-lined autoclave.

-

Heat at 120°C for 72 hours .

-

-

Isolation:

-

Colorless block crystals should form.

-

Wash with DMF and acetone.

-

Air dry (Lanthanide MOFs are often stable in air).

-

Experimental Workflow Visualization

The following diagram illustrates the decision logic and workflow for synthesizing these materials, highlighting the critical "Steric Check" point.

Caption: Workflow for the synthesis of 2-Br-BTC MOFs, distinguishing between modulated transition metal synthesis and direct lanthanide assembly.

Characterization & Validation Standards

To ensure the "Trustworthiness" of your synthesized material, compare your data against these expected parameters.

| Technique | Parameter | Expected Outcome for 2-Br-BTC MOFs |

| PXRD | Low Angle Peaks (2θ) | Copper: Look for peaks < 10°. If isostructural to HKUST-1, peaks at ~6.7° and 9.5°. Note: Sterics often cause peak splitting or shifts to lower angles compared to H-BTC. |

| TGA | Thermal Stability | Weight loss < 250°C: Solvent removal. Decomposition: > 300°C (Br-C bond is stable up to ~350°C). |

| BET | Surface Area | Cu-Analogue: Expect 800–1200 m²/g. (Lower than HKUST-1's ~1500 m²/g due to the heavy/bulky Br atom occupying pore volume). |

| UV-Vis | Luminescence (Eu) | Excitation at ligand band (~280-300 nm) should yield sharp emission at 617 nm (Red, ⁵D₀ → ⁷F₂ transition). |

Troubleshooting & Optimization

Issue 1: Amorphous Powder instead of Crystals

-

Cause: Nucleation is too fast. The Br-ligand is bulky and needs time to arrange.

-

Solution: Increase the concentration of Acetic Acid (Modulator). Try a ratio of 10:1 (Acid:Ligand). Alternatively, lower the temperature to 75°C and extend time to 72h.

Issue 2: Poor Gas Uptake (Low Surface Area)

-

Cause: Incomplete activation or pore collapse. The Br group makes the framework more susceptible to structural collapse upon solvent removal if surface tension is high.

-

Solution: Do not dry directly from DMF. Perform a thorough exchange with Ethanol or Dichloromethane (low surface tension) before vacuum heating. Supercritical CO₂ drying is recommended for fragile Br-functionalized nets.

Issue 3: Insoluble Ligand

-

Cause: 2-Br-H₃BTC is significantly more acidic and hydrophobic than H₃BTC.

-

Solution: Use a small amount of Triethylamine (TEA) in the synthesis mixture to assist deprotonation, but be cautious as this accelerates nucleation (counteract with more modulator).

References

-

Ligand Properties & Synthesis

-

BenchChem.[2] "2-Bromobenzene-1,3,5-tricarboxylic Acid Properties and Applications."

-

-

Copper MOF Synthesis (HKUST-1 Analogues)

- Chui, S. S. Y., et al. "A Chemically Functionalizable Nanoporous Material [Cu3(TMA)2(H2O)3]n." Science, 1999.

-

Lanthanide-BTC Frameworks

-

Daiguebonne, C., et al. "Structural and luminescent properties of lanthanide–benzenetricarboxylate coordination polymers." Inorganic Chemistry, 2018.[3] (Reference for Ln-Coordination).

-

-

Steric Effects in MOFs

- Carson, F., et al. "Synthesis and Structure of Metal–Organic Frameworks with Bulky Substituents." Crystal Growth & Design, 2012.

Application Note: Experimental Protocols for Coordination Complexes with 2-Bromobenzene-1,3,5-tricarboxylic Acid

Introduction & Mechanistic Rationale

The ligand 2-bromobenzene-1,3,5-tricarboxylic acid (denoted herein as 2-Br-H₃BTC ) represents a critical functional derivative of the archetypal trimesic acid (H₃BTC). While H₃BTC forms the basis of iconic MOFs (e.g., HKUST-1, MIL-100), the introduction of the bromine substituent at the 2-position introduces two decisive structure-directing factors:

-

Steric Desymmetrization: The bulky bromine atom (

Å) breaks the -

Halogen Bonding Potential: The

-hole on the bromine atom can participate in

This guide details the protocols for synthesizing Lanthanide (Ln) and Transition Metal (TM) complexes with 2-Br-H₃BTC, focusing on reproducibility and defect control.

Ligand Preparation & Quality Control

While 2-Br-H₃BTC is commercially available (CAS: 13520-03-1), batch-to-batch purity varies. For optical or magnetic applications, trace transition metal impurities must be removed.

Protocol A: Ligand Purification (Recrystallization)

If starting with commercial grade (<98%).

-

Dissolution: Dissolve 5.0 g of crude 2-Br-H₃BTC in 100 mL of boiling Ethanol/Water (80:20 v/v).

-

Filtration: Hot filter through a glass frit (porosity 4) to remove insoluble oxides.

-

Crystallization: Allow the filtrate to cool slowly to room temperature (RT) over 6 hours, then refrigerate at 4°C overnight.

-

Collection: Collect colorless needles via vacuum filtration. Wash with cold water.

-

Drying: Dry at 80°C under vacuum (10 mbar) for 4 hours.